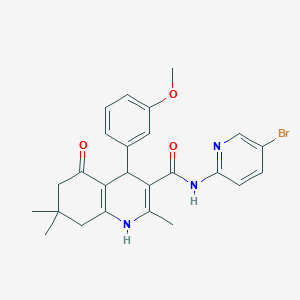
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a significant impact on various biological processes, including cancer cell proliferation, inflammation, and immune response.
作用机制
BRD4 inhibitor works by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are known to play a critical role in the development of cancer and other diseases. By inhibiting the activity of these proteins, BRD4 inhibitor can effectively suppress the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD4 inhibitor have been extensively studied in both in vitro and in vivo models. Several studies have shown that this compound can effectively inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, BRD4 inhibitor has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the significant advantages of using BRD4 inhibitor in lab experiments is its high specificity for BET proteins, which makes it an effective tool for studying the role of these proteins in various biological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo models, making it a safe and reliable option for scientific research.
However, one of the limitations of using BRD4 inhibitor in lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving BRD4 inhibitor. One potential avenue is the development of more potent and selective inhibitors of BET proteins, which could have significant therapeutic applications in cancer and inflammatory diseases. Additionally, future research could focus on understanding the mechanisms underlying the anti-inflammatory effects of BRD4 inhibitor, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to explore the potential applications of BRD4 inhibitor in other areas, such as neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final compound.
科学研究应用
BRD4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, BRD4 inhibitor has been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H26BrN3O3 |
分子量 |
496.4 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O3/c1-14-21(24(31)29-20-9-8-16(26)13-27-20)22(15-6-5-7-17(10-15)32-4)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31) |
InChI 键 |
WHNJOFNXEAAEGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)

